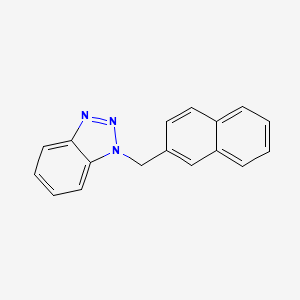

1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-2-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c1-2-6-15-11-13(9-10-14(15)5-1)12-20-17-8-4-3-7-16(17)18-19-20/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGNLCPTTVEVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Naphthalen 2 Ylmethyl 1h 1,2,3 Benzotriazole and Analogous Compounds

Foundational Benzotriazole-Mediated Synthetic Approaches

The synthesis of N-substituted benzotriazoles is built upon the foundational role of the 1H-1,2,3-benzotriazole ring system as a highly effective and adaptable component in organic chemistry.

Role of 1H-1,2,3-Benzotriazole as a Synthetic Auxiliary

1H-1,2,3-Benzotriazole is widely regarded as an ideal synthetic auxiliary due to a combination of advantageous properties. nih.gov It is an inexpensive, stable, and odorless solid that can be easily incorporated into a molecular structure. nih.gov Once introduced, the benzotriazole (B28993) group can activate the molecule for a wide range of transformations and subsequently be removed under mild conditions, often acting as an excellent leaving group. lupinepublishers.comnih.gov This versatility stems from its unique electronic properties; it is a weak acid and a weak base, capable of both donating and attracting electrons. lupinepublishers.com

The utility of benzotriazole extends to its function as a precursor for radicals or carbanions and its ability to be inserted into chemical structures through condensation and addition reactions. nih.govresearchgate.net This multifaceted reactivity makes it a powerful tool in the construction of complex molecules, including various heterocyclic compounds. lupinepublishers.com

Preparation of Key Benzotriazole Intermediates for N-Alkylation

The parent compound, 1H-1,2,3-benzotriazole, is typically synthesized through the cyclocondensation of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid. gsconlinepress.comorgsyn.orgyoutube.com This process involves the formation of a monodiazonium derivative, which then undergoes spontaneous intramolecular cyclization. gsconlinepress.comyoutube.com

For the synthesis of N-substituted derivatives like 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole, the N-alkylation of the benzotriazole ring is a critical step. However, this reaction can present challenges, notably the formation of two possible regioisomers: N1- and N2-alkylated products. researchgate.net The N1-substituted isomer is generally the thermodynamically more stable product and is often dominant. gsconlinepress.com

Various methods have been developed to achieve regioselective N-alkylation. A common approach involves reacting benzotriazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521). Solvent-free conditions using reagents like SiO2 and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave irradiation have also been shown to produce N1-alkyl benzotriazoles with high regioselectivity and in good yields. gsconlinepress.com

Another important class of intermediates are N-acylbenzotriazoles, formed from the reaction of benzotriazole with carboxylic acids or their derivatives. arkat-usa.org These compounds are stable and effective acylating agents, widely used in the synthesis of amides, esters, and peptides, showcasing the broad utility of benzotriazole intermediates. lupinepublishers.comarkat-usa.org

Direct Synthetic Routes to N-Alkylated Benzotriazoles with Naphthalene (B1677914) Substituents

Direct methods for introducing naphthalene-containing substituents onto the benzotriazole nitrogen atom include classical organic reactions adapted for this specific molecular framework.

Mannich-Type Condensation Reactions for α-Aminoalkylation

The Mannich reaction, a cornerstone of carbon-carbon bond formation, can be adapted for the α-aminoalkylation of various nucleophiles, including phenols. nih.gov Benzotriazole-mediated aminoalkylations have significantly broadened the scope of these condensations. nih.gov In this context, benzotriazole acts as a leaving group that facilitates the introduction of an aminomethyl group.

A relevant synthesis demonstrating this principle is the reaction between a N-benzotriazolylmethyl derivative and 2-naphthol (B1666908). This reaction yields the Mannich product 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, where the benzotriazole moiety is retained in the final structure rather than acting as a leaving group, and the substitution occurs on the naphthalene ring. nih.gov This highlights the complex and substrate-dependent reactivity in such systems. More broadly, benzotriazole can react with formaldehyde (B43269) and primary amines to form various adducts, which can then react with nucleophiles, illustrating the general utility of this approach for creating complex Mannich bases. rsc.org

| Reactants | Product | Reaction Type |

| N-benzotriazolylmethyl derivative, 2-Naphthol | 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Mannich-type Condensation |

| Benzotriazole, Formaldehyde, Primary Aliphatic Amine | (BtCH2)2NR, (BtCH2NR)2CH2, or BtCH2NHR | Mannich-type Condensation |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Naphthalene-Triazole Synthesis

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is not a direct route to the benzotriazole ring system itself, which is a fused bicyclic structure. Instead, CuAAC is used to create analogous compounds where a naphthalene moiety is linked to a 1,2,3-triazole ring formed during the reaction. mdpi.com

This methodology involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). nih.govmdpi.com The reaction is highly regioselective, exclusively yielding the 1,4-isomer under mild conditions. beilstein-journals.orgresearchgate.net

For the synthesis of naphthalene-containing triazole analogs, a precursor bearing a naphthalene group and either an alkyne or an azide functional group is required. For instance, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was achieved with high yield via the CuAAC reaction between 2-naphthyl propiolate (the alkyne component) and an azide derivative. mdpi.com This demonstrates the utility of CuAAC in reliably connecting naphthalene-based building blocks to form complex triazole structures. mdpi.comfrontiersin.org

| Alkyne Component | Azide Component | Catalyst System | Product Type | Yield |

| 2-Naphthyl propiolate | Diethyl (α-azido(benzamido)methyl)phosphonate | CuSO₄·5H₂O, Sodium Ascorbate | Naphthalene-substituted 1,2,3-triazole | 90% mdpi.com |

Alternative Alkylation Strategies and Derivatization from Naphthalene-Based Precursors

The most direct and conventional method for the synthesis of this compound is the direct N-alkylation of 1H-1,2,3-benzotriazole. This strategy involves reacting benzotriazole with a suitable naphthalene-based alkylating agent, such as 2-(chloromethyl)naphthalene (B1583795) or 2-(bromomethyl)naphthalene, in the presence of a base like potassium carbonate in a polar aprotic solvent. This is a standard procedure for forming N-C bonds and is known to favor the formation of the N1-alkylated isomer.

Another innovative one-pot method for synthesizing N1-alkyl benzotriazoles involves the intramolecular cyclization of an N-alkyl-o-phenylenediamine intermediate. To apply this to the target molecule, one would start with the N-alkylation of o-phenylenediamine with 2-(chloromethyl)naphthalene to form N-(naphthalen-2-ylmethyl)-benzene-1,2-diamine. Subsequent diazotization with a nitrite source followed by in situ intramolecular cyclization would yield the desired this compound.

Furthermore, derivatization strategies can begin with the naphthalene core itself. The alkylation of naphthalene with various alkylating agents in the presence of zeolite catalysts can produce a range of alkyl-substituted naphthalenes. google.com These products could then be functionalized, for example by halogenation of the alkyl side chain, to create a suitable precursor for the subsequent N-alkylation of benzotriazole.

Regioselectivity and Stereoselectivity Aspects in the Synthesis of the Chemical Compound

The N-alkylation of benzotriazole is a foundational method for synthesizing compounds like this compound. However, the benzotriazole anion is an ambident nucleophile, possessing two distinct nucleophilic nitrogen atoms (N1 and N2), which leads to challenges in regioselectivity. The reaction of benzotriazole with an alkylating agent, such as 2-(chloromethyl)naphthalene or 2-(bromomethyl)naphthalene, can yield a mixture of two constitutional isomers: the N1-substituted and N2-substituted products. iisj.ingsconlinepress.com

It is generally observed that the 1-substituted isomer (1H) is the thermodynamically more stable product and often predominates in solid and solution phases. iisj.in However, the kinetic product distribution can vary significantly, with the ratio of N1 to N2 isomers being influenced by several factors including the solvent, the nature of the counter-ion, the base used, temperature, and the presence of catalysts. acs.orgresearchgate.net

Recent research has focused on developing highly regioselective methods to favor the formation of the desired N1 isomer. Strategies include:

Catalytic Control: The use of specific catalysts has shown remarkable success in directing the alkylation. For instance, Fe(III) pyridine-substituted porphyrin has been found to accelerate N1-alkylation, while Ir(III) pentafluorophenyl-substituted porphyrin selectively promotes N2-alkylation. acs.orgnih.gov Similarly, a Cu₂S nanocatalyst has been employed for the cross-dehydrogenative coupling (CDC) of benzotriazole with N,N-dimethylbenzylamines, providing highly selective access to N1-alkylated benzotriazoles. acs.org

Solvent-Free Conditions: Performing the N-alkylation under solvent-free conditions, often with microwave irradiation, has been reported to be a highly regioselective method for producing 1-alkyl benzotriazoles. gsconlinepress.com One study highlighted the use of K₂CO₃, SiO₂, and tetrabutylammonium bromide (TBAB) to achieve this selectivity. gsconlinepress.com

Basic Ionic Liquids: The use of a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions has also been shown to afford the N-alkylated product with good yields and moderate to good regioselectivity, favoring the N1 isomer. researchgate.net

The following table summarizes research findings on the regioselective N-alkylation of benzotriazole with various alkyl halides, demonstrating the N1:N2 isomer ratios achieved under different conditions.

| Alkyl Halide | Catalyst/Base | Conditions | N1:N2 Ratio | Reference |

| Ethyl Bromide | [Bmim]OH | Solvent-free, RT, 3h | 74:26 | researchgate.net |

| n-Butyl Bromide | [Bmim]OH | Solvent-free, RT, 3h | 68:32 | researchgate.net |

| Benzyl Chloride | [Bmim]OH | Solvent-free, RT, 2h | 86:14 | researchgate.net |

| Allyl Bromide | [Bmim]OH | Solvent-free, RT, 2h | 90:10 | researchgate.net |

| n-Butyl Chloride | NaOH / DMF | Not specified | 53:47 | researchgate.net |

Regarding stereoselectivity, the target molecule this compound is achiral. Therefore, stereoselectivity is not a consideration in its direct synthesis. Stereochemical aspects would become relevant only in the synthesis of analogous compounds where a chiral center is present in the alkylating agent or is created during the reaction process.

Methodological Optimization and Scalability in Laboratory Synthesis

Optimization of synthetic protocols for N-alkylated benzotriazoles aims to improve reaction efficiency, increase yields, reduce reaction times, and enhance the environmental profile of the synthesis. A significant advancement in this area is the application of microwave-assisted organic synthesis. nih.gov

Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods for the N-alkylation of benzotriazole. nih.govijpsonline.com For example, the synthesis of 1-chloromethylbenzotriazole via a conventional reflux method required 6 hours, whereas the microwave-assisted method was completed in just 4 minutes and 20 seconds. ijpsonline.com This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves.

The table below provides a comparison of conventional and microwave-assisted synthesis for N-alkylated benzotriazole derivatives, highlighting the improvements in reaction time and yield.

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 h | Not specified | ijpsonline.com |

| 1-Chloromethylbenzotriazole | Microwave (180 W) | 4 min 20 s | Not specified | ijpsonline.com |

| N-alkylated benzotriazoles (general) | Conventional (DMF, K₂CO₃) | 8-10 h | 60-70 | nih.gov |

| N-alkylated benzotriazoles (general) | Microwave (DMF, K₂CO₃) | 2-4 min | 85-95 | nih.gov |

Further optimization strategies include:

Solvent-Free Synthesis: As mentioned previously, eliminating the solvent not only improves regioselectivity but also simplifies workup procedures, reduces waste, and aligns with the principles of green chemistry. gsconlinepress.comresearchgate.net

Catalyst Recyclability: For a synthesis to be scalable and economically viable, the ability to recover and reuse the catalyst is crucial. Heterogeneous catalysts, such as metalloporphyrins inserted into metal-organic frameworks (MOFs), have been shown to be recyclable for at least six cycles without a decrease in activity. acs.orgnih.gov Similarly, the Cu₂S nanocatalyst used for CDC reactions is also recyclable. acs.org

The scalability of these optimized methods is a critical consideration for transitioning from laboratory-scale research to larger-scale production. The successful adaptation of a B(C₆F₅)₃-catalyzed site-selective N1-alkylation protocol to a gram-scale synthesis demonstrates the potential for these advanced methodologies to be applied on a larger scale. rsc.org The use of stable, efficient, and recyclable catalysts is a key enabler for the scalable synthesis of this compound and its analogs.

Structural Elucidation and Advanced Conformational Analysis of 1 Naphthalen 2 Ylmethyl 1h 1,2,3 Benzotriazole

High-Resolution Spectroscopic Characterization Techniques

Detailed spectroscopic data for 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole is not available in the reviewed literature. A comprehensive analysis would typically involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D-NMR correlations (such as COSY, HSQC, and HMBC) are essential for the unambiguous assignment of all protons and carbons in the molecule. This data would confirm the connectivity between the naphthalen-2-ylmethyl group and the 1H-1,2,3-benzotriazole moiety at the N1 position.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of the naphthalene (B1677914) and benzotriazole (B28993) rings, as well as C=C and C=N stretching vibrations within the aromatic systems. The absence of an N-H stretching band would confirm the substitution at one of the nitrogen atoms of the benzotriazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS analysis would provide the exact mass of the molecular ion, which would in turn confirm the elemental composition and molecular formula (C₁₇H₁₃N₃) of the compound.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

A single-crystal X-ray diffraction study is the definitive method for determining the solid-state structure of a molecule. As no such study has been published for this compound, the following subsections remain speculative.

Crystallographic Parameters and Space Group Determination

This section would typically present the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other relevant crystallographic data obtained from the X-ray diffraction experiment.

Investigation of Intermolecular Interactions: Hydrogen Bonding (N-H…O, C-H…O) and π-π Stacking Interactions

In addition to conventional hydrogen bonds, weaker C-H…O interactions can also play a role in stabilizing the crystal packing. These interactions, though weaker than classical hydrogen bonds, are numerous in organic molecules and collectively contribute to the cohesion of the crystal lattice. For this compound, the presence of aromatic C-H bonds on both the naphthalene and benzotriazole rings, along with the potential for interactions with solvent molecules or co-formers containing oxygen, suggests that C-H…O interactions could be a feature of its crystal structure. In a related compound, 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, inversion dimers are formed through pairs of C—H⋯O hydrogen bonds. researchgate.net

Furthermore, the planar aromatic systems of the naphthalene and benzotriazole rings are predisposed to engage in π-π stacking interactions. These non-covalent interactions are crucial in the assembly of many aromatic compounds. It has been observed that electron-rich naphthyl rings in similar structures can participate in π-π stacking, which can be a significant factor in orienting molecules within a crystal lattice. nih.gov In other benzotriazole derivatives, weak aromatic π-π stacking has been observed, with centroid-centroid distances indicating the presence of these stabilizing interactions. nih.govnih.govresearchgate.net The relative orientation of the naphthalene and benzotriazole rings in this compound would determine the specific nature and strength of any π-π stacking, which could range from face-to-face to edge-to-face arrangements.

Table 1: Potential Intermolecular Interactions in this compound and Related Compounds

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference Compound Examples |

| N···H-O Hydrogen Bond | O-H (hydroxyl group) | N (benzotriazole ring) | Primary interaction in hydroxylated analogs, directing molecular assembly. | 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol nih.govnih.govdntb.gov.ua |

| C-H···O Hydrogen Bond | C-H (aromatic rings) | O (carbonyl, ether, etc.) | Contributes to the formation of supramolecular motifs like dimers. | 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone researchgate.net |

| π-π Stacking | Naphthalene ring, Benzotriazole ring | Naphthalene ring, Benzotriazole ring | Stabilizes the crystal structure through interactions between aromatic systems. | (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate (B1203000) nih.govresearchgate.net, (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate nih.gov |

Tautomerism and Aromaticity within the Benzotriazole Ring System and its N-Substituted Derivatives

The benzotriazole ring system is a bicyclic heteroaromatic compound that can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netchemicalbook.com In the case of unsubstituted benzotriazole, experimental and computational studies have shown that the 1H-tautomer is the predominant form at room temperature in both the gas phase and in solution. researchgate.netchemicalbook.com The greater stability of the 1H-tautomer is a key feature of the benzotriazole system.

When a substituent is introduced onto one of the nitrogen atoms, as in this compound, the tautomeric equilibrium is fixed. The "1-" designation in the name specifies that the naphthalen-2-ylmethyl group is attached to the N1 position of the benzotriazole ring, thus locking the molecule into the 1H-tautomeric form. The properties and synthetic utility of N-substituted benzotriazoles are well-documented. nih.gov

The aromaticity of the benzotriazole ring is a subject of considerable interest. acs.org The fusion of the benzene (B151609) and triazole rings results in a system with delocalized π-electrons, which imparts significant stability to the molecule. chemicalbook.comresearchgate.net The aromatic character of the benzotriazole ring is a crucial aspect of its chemical behavior and reactivity. The unique electronic properties conferred by this aromatic system enhance both its stability and reactivity. researchgate.net

Table 2: Tautomeric Forms of Benzotriazole

| Tautomer | Structure | Relative Stability | Comments |

| 1H-Benzotriazole | A bicyclic structure with the proton on the N1 atom of the triazole ring. | More stable | The predominant form for unsubstituted benzotriazole. researchgate.netchemicalbook.com In N-substituted derivatives like this compound, the substitution at N1 fixes this form. |

| 2H-Benzotriazole | A bicyclic structure with the proton on the N2 atom of the triazole ring. | Less stable | Generally less favored energetically compared to the 1H-tautomer. researchgate.netchemicalbook.com |

Theoretical and Computational Investigations into the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. asrjetsjournal.org For 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole, DFT calculations can elucidate the distribution and energy of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is directly related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. asrjetsjournal.org A smaller energy gap suggests higher reactivity. In substituted benzotriazoles, the HOMO is typically localized on the benzotriazole (B28993) ring, while the LUMO can be distributed across the entire molecule, including the substituent. For this compound, the naphthalene (B1677914) moiety is expected to significantly influence the FMOs.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are representative and would be determined by specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In the ESP map of this compound, negative potential (red and yellow regions) would be expected around the nitrogen atoms of the triazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would likely be found on the hydrogen atoms of the aromatic rings.

For N-unsubstituted benzotriazoles, tautomerism is a key feature, with the proton potentially residing on N1, N2, or N3 of the triazole ring. researchgate.net In the case of this compound, the substitution at the N1 position precludes this type of tautomerism. However, theoretical calculations can be employed to compare the relative stabilities of the 1-substituted isomer versus the 2-substituted isomer (2-(Naphthalen-2-ylmethyl)-2H-1,2,3-benzotriazole). Generally, for N-substituted benzotriazoles, the 1H-tautomer is found to be more stable than the 2H-tautomer. researchgate.net High-level ab initio calculations can quantify this energy difference. scilit.com

Table 2: Calculated Aromaticity Indices for the Ring Systems of this compound (Exemplary Data)

| Ring System | HOMA | NICS(1) (ppm) |

| Benzene (B151609) ring of Benzotriazole | 0.95 | -10.2 |

| Naphthalene Ring 1 | 0.92 | -9.8 |

| Naphthalene Ring 2 | 0.91 | -9.5 |

Note: HOMA values close to 1 indicate high aromaticity. Negative NICS(1) values (calculated 1 Å above the ring center) are also indicative of aromatic character.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations are particularly useful for modeling the adsorption of molecules onto surfaces, which is relevant for applications such as corrosion inhibition. bohrium.com Benzotriazole and its derivatives are well-known corrosion inhibitors for copper and other metals. aip.orgrsc.org MD simulations can model the interaction of this compound with a metal surface (e.g., Cu(111)). aip.orguss.cl

These simulations can reveal the preferred orientation of the molecule on the surface. It is expected that the molecule would adsorb on the metal surface through the nitrogen atoms of the triazole ring, which can coordinate with the metal atoms. The planar aromatic rings would likely orient themselves parallel to the surface to maximize van der Waals interactions. The simulation can also provide information on the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. rsc.orgresearchgate.net

Correlation of Computational Data with Experimental Observations for Structure-Reactivity Relationships

A key aspect of computational chemistry is the ability to correlate theoretical data with experimental observations to establish structure-reactivity relationships. researchgate.net For instance, the calculated HOMO and LUMO energies can be correlated with the molecule's electrochemical properties, such as its oxidation and reduction potentials.

Global reactivity descriptors, derived from DFT calculations, can also be used to predict the reactivity of the molecule. nih.gov These descriptors include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. A larger hardness value indicates lower reactivity.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): ω = χ2 / (2η). This quantifies the electrophilic character of the molecule.

Table 3: Calculated Global Reactivity Descriptors for this compound (Exemplary Data)

| Descriptor | Value |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are derived from the exemplary HOMO and LUMO energies in Table 1.

These calculated parameters can be correlated with experimentally determined reaction rates or inhibition efficiencies. researchgate.net For example, a higher HOMO energy and lower electrophilicity might correlate with better performance as a corrosion inhibitor due to enhanced electron donation to the metal surface. bohrium.com By comparing these computational predictions with experimental data for a series of related compounds, robust structure-activity relationships can be developed.

Applications in Materials Science and Advanced Chemical Technologies

Corrosion Inhibition Properties of Naphthalene-Benzotriazole Derivatives

Benzotriazole (B28993) and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys, but also for other metals like steel and aluminum. The incorporation of a naphthalene (B1677914) group can enhance these protective properties due to its large surface area and electron-rich nature, which facilitates stronger adsorption onto metal surfaces.

The primary mechanism by which naphthalene-benzotriazole derivatives inhibit corrosion involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process occurs through a combination of physical and chemical interactions.

The benzotriazole ring, with its nitrogen atoms containing lone pairs of electrons, acts as the primary coordination center, forming coordinate bonds with vacant d-orbitals of the metal atoms (chemisorption). Simultaneously, the planar naphthalene ring can interact with the metal surface through π-electrons, leading to a flat, stable adsorption geometry (physisorption). This dual interaction creates a dense, hydrophobic film that displaces water and corrosive ions, such as chloride and sulfate, from the metal surface. irowater.comresearchgate.net

Studies on various benzotriazole derivatives show that they form a complex polymeric film, often involving metal ions from the substrate, such as [Cu(I)BTA]n. csu.edu.cn This film acts as a physical barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions. researchgate.netresearchgate.net The large surface area of the naphthalene moiety in derivatives like 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole is expected to enhance this barrier effect by providing greater surface coverage.

The protective efficacy of naphthalene-benzotriazole derivatives can be significantly enhanced by the addition of certain auxiliary species, most notably iodide ions (I⁻). This phenomenon is known as synergism, where the combined inhibition efficiency of the two components is greater than the sum of their individual effects. mdpi.com

The mechanism behind this synergy involves the initial adsorption of iodide ions onto the positively charged sites of the metal surface in an acidic medium. This creates a negatively charged surface, which then facilitates the adsorption of the protonated (cationic) form of the benzotriazole derivative through electrostatic attraction. This co-adsorption process leads to a more compact, stable, and resilient protective film. mdpi.comsemanticscholar.org

Research on mixtures of 5-methyl-1H-benzotriazole (a related derivative) and potassium iodide (KI) for a 70Cu-30Ni alloy in 1 M HCl demonstrated a substantial increase in inhibition efficiency, from approximately 74% for the benzotriazole alone to about 96% for the mixture. researchgate.net This highlights the powerful cooperative effect between the benzotriazole derivative and halide ions in mitigating corrosion.

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|---|

| (E)-3-(4-methoxy phenyl)-1-(naphthalen-1-yl) prop-2-en-1-one | Mild Steel | 2M H₂SO₄ | Not Specified | 99.04% |

| 5-methyl-1H-benzotriazole + KI | 70Cu-30Ni | 1 M HCl | Not Specified | ~96% |

| (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.7% |

| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) | Copper | 1 M HCl | 2 mM | ~90% |

| 5-methyl-1H-benzotriazole | 70Cu-30Ni | 1 M HCl | Not Specified | ~74% |

Role as Versatile Chemical Reagents and Catalytic Auxiliaries

Beyond materials protection, the benzotriazole group is a powerful tool in synthetic organic chemistry. Its unique electronic properties allow it to function as a "synthetic auxiliary"—a group that can be easily introduced into a molecule to facilitate a specific transformation and then be readily removed.

The benzotriazole anion is an excellent leaving group, a consequence of its stability derived from aromaticity and the ability to delocalize the negative charge across its three nitrogen atoms. This property is harnessed in numerous synthetic methodologies. When attached to a carbonyl group, forming an N-acylbenzotriazole, the benzotriazole moiety activates the acyl group toward nucleophilic attack. The subsequent departure of the stable benzotriazolide anion drives the reaction forward, making N-acylbenzotriazoles effective and often superior alternatives to more traditional acylating agents like acid chlorides. nih.gov This reactivity is fundamental to the applications discussed in the following sections.

N-acylbenzotriazoles, which can be prepared from carboxylic acids, are highly versatile reagents for forming new bonds with a variety of nucleophiles. irowater.com They are stable, crystalline solids that are often easier to handle than acyl chlorides.

N-Acylation (Amide Formation): They react readily with primary and secondary amines to form amides in high yields under mild conditions. This is particularly valuable in peptide synthesis.

O-Acylation (Ester Formation): Alcohols and phenols can be acylated to produce esters.

S-Acylation (Thioester Formation): Thiols react efficiently to yield thioesters, often with near-quantitative yields. researchgate.net

C-Acylation (Ketone Formation): In the presence of a suitable Lewis acid catalyst (e.g., TiCl₄ or ZnBr₂), N-acylbenzotriazoles can acylate electron-rich heterocycles like pyrroles, indoles, and furans, as well as other carbon nucleophiles. core.ac.uk

| Acylation Type | Substrate | N-Acylbenzotriazole | Product | Yield (%) |

|---|---|---|---|---|

| C-Acylation | Pyrrole | N-(4-Toluoyl)benzotriazole | (4-Methylphenyl)(1H-pyrrol-2-yl)methanone | 87% |

| C-Acylation | Thiophene | N-(1-Naphthoyl)benzotriazole | Naphthalen-1-yl(thiophen-2-yl)methanone | 97% |

| S-Acylation | Thiophenol | N-Benzoylbenzotriazole | S-Phenyl benzothioate | 99% |

| S-Acylation | Benzyl mercaptan | N-Benzoylbenzotriazole | S-Benzyl benzothioate | 98% |

| N-Acylation | Aniline | N-(4-Toluoyl)benzotriazole | 4-Methyl-N-phenylbenzamide | 96% |

The benzotriazole methodology extends effectively to thioacylation, the introduction of a thiocarbonyl (C=S) group. Reagents such as bis(benzotriazol-1-yl)methanethione serve as precursors for generating various thioacylating agents. For instance, reaction with the sodium salt of 2-naphthol (B1666908) yields O-naphth-2-yl benzotriazole-1-carbothioate, a novel thioesterification agent, in 87% yield. bu.edu.eg These intermediates can then react with amines to form thioamides, which are important structural motifs in medicinal chemistry and building blocks for synthesizing sulfur-containing heterocycles. bu.edu.eg

The stability and predictable reactivity of benzotriazole-containing intermediates make them ideal for constructing complex molecular frameworks. The ability to facilitate a wide range of bond-forming reactions under mild conditions allows for their use in multi-step syntheses of natural products, pharmaceuticals, and functional materials where preserving sensitive functional groups is crucial. ijcrt.orgmdpi.com

Biological Activity and Mechanistic Insights from in Vitro Studies of Benzotriazole Naphthalene Systems

Antimicrobial Activities

Benzotriazole (B28993) derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial properties. jrasb.comgsconlinepress.com The incorporation of a naphthalene (B1677914) ring is hypothesized to enhance this activity, potentially by increasing the compound's lipophilicity and facilitating its passage through microbial cell membranes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

In vitro studies have demonstrated that various benzotriazole derivatives possess significant antibacterial activity. While specific data for 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole is not extensively documented in publicly available research, the general efficacy of related compounds provides valuable insights.

Derivatives of benzotriazole have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. gsconlinepress.com For instance, certain N-substituted benzotriazole derivatives have displayed notable activity against Staphylococcus aureus and Bacillus subtilis. Similarly, efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has been reported for other analogues. jrasb.comresearchgate.net The introduction of different substituents on the benzotriazole or the appended aromatic system, such as a naphthalene moiety, can significantly modulate the antibacterial spectrum and potency. Some studies have reported Minimum Inhibitory Concentration (MIC) values for certain benzotriazole derivatives in the range of 12.5 to 25 µg/mL against clinical strains of Staphylococcus aureus. nih.govresearchgate.net

Table 1: Representative Antibacterial Activity of Benzotriazole Derivatives

| Bacterial Strain | Type | Reported Activity of Benzotriazole Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Moderate to significant activity |

| Bacillus subtilis | Gram-Positive | Moderate activity reported |

| Escherichia coli | Gram-Negative | Variable activity observed |

| Pseudomonas aeruginosa | Gram-Negative | Often requires structural optimization for efficacy |

It is important to note that the specific activity of this compound would require dedicated experimental evaluation.

Antifungal Efficacy against Key Fungal Species

The antifungal potential of benzotriazole derivatives has also been a subject of investigation. Studies on various substituted benzotriazoles have indicated activity against pathogenic fungi, including Candida albicans and Aspergillus niger. gsconlinepress.com For instance, certain benzotriazole derivatives have exhibited MIC values ranging from 1.6 to 25 µg/mL against Candida albicans. nih.gov The presence of bulky and lipophilic groups, such as a naphthalene ring, is often associated with enhanced antifungal properties.

Table 2: Representative Antifungal Activity of Benzotriazole Derivatives

| Fungal Species | Common Infections | Reported Activity of Benzotriazole Derivatives |

|---|---|---|

| Candida albicans | Candidiasis | Moderate to good activity |

Antiviral Potency against Various RNA and DNA Viruses

Research into the antiviral applications of benzotriazole derivatives has yielded promising results, particularly against enteroviruses. A number of benzo[d] jrasb.comjrasb.comnih.govtriazol-1(2)-yl derivatives have been synthesized and evaluated for their in vitro antiviral activity against a broad spectrum of RNA viruses. nih.gov Several of these compounds demonstrated selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values in the micromolar range (6 to 18.5 µM). nih.govopenmedicinalchemistryjournal.com The mechanism of action for some of these active compounds is believed to involve the early stages of viral infection, potentially by interfering with viral attachment to host cells. nih.gov While specific antiviral data for this compound is not available, the established anti-enteroviral activity of the benzotriazole scaffold suggests that this compound could be a candidate for further investigation.

Antitubercular Activity against Mycobacterium tuberculosis**

Tuberculosis remains a significant global health challenge, necessitating the discovery of new therapeutic agents. Both benzotriazole and naphthalene moieties have been incorporated into compounds with reported antitubercular activity. While direct experimental data for this compound against Mycobacterium tuberculosis is not readily found in the literature, studies on related structures provide a basis for its potential efficacy. For example, certain benzimidazole (B57391) derivatives, which are structurally similar to benzotriazoles, have shown antituberculosis activity with MIC values as low as 2 µg/mL against the H37Rv strain. nih.gov The lipophilic nature of the naphthalene group could potentially enhance the penetration of the compound into the mycobacterial cell wall.

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of benzotriazole derivatives are believed to be multifactorial. The planar, aromatic structure of the benzotriazole-naphthalene system allows for potential intercalation with DNA, thereby inhibiting replication and transcription processes. jrasb.com Furthermore, the nitrogen atoms within the triazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the active sites of essential microbial enzymes. jrasb.com This can lead to the inhibition of key metabolic pathways necessary for microbial survival. Another proposed mechanism involves the disruption of bacterial cell membranes, leading to increased permeability and cell lysis, a process that could be enhanced by the lipophilic naphthalene component. gsconlinepress.com

Anticancer Potential

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including those containing benzotriazole and naphthalene rings. The rationale behind this is the ability of such planar aromatic systems to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell proliferation.

In vitro studies on naphthalene-substituted triazoles have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, a series of novel naphthalene-substituted 1,2,4-triazole (B32235) spirodienones exhibited potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov Specifically, some of these compounds showed IC50 values as low as 0.03 µM against MDA-MB-231 cells. nih.gov Another study on aminobenzylnaphthols, which share the naphthalene moiety, also reported cytotoxic properties against pancreatic and colorectal cancer cell lines. nih.gov These findings suggest that the benzotriazole-naphthalene scaffold, as present in this compound, holds promise for further investigation as a potential anticancer agent.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Salmonella typhi |

| Candida albicans |

| Aspergillus niger |

| Coxsackievirus B5 |

| Enteroviruses |

| Cantagalo virus |

| Mycobacterium tuberculosis |

| Naphthalene |

| Benzotriazole |

| Aminobenzylnaphthols |

In Vitro Cytotoxic Effects on Diverse Human Cancer Cell Lines (e.g., Breast, Prostate, Lung, Gastric, Colorectal Carcinomas)

Derivatives of benzotriazole and naphthalene have demonstrated notable cytotoxic effects across a range of human cancer cell lines. While specific data for this compound is not extensively documented, studies on closely related structures provide significant insights into the potential of this chemical class.

For instance, a series of novel benzotriazole N-acylarylhydrazone hybrids were evaluated for their anticancer activity against 60 human tumor cell lines by the National Cancer Institute (NCI). Several of these compounds exhibited potent anticancer activity at low concentrations. researchgate.net One compound in the series showed significant broad-spectrum activity against 34 different tumor cell lines. researchgate.net

Similarly, naphthalimide-benzothiazole derivatives have been shown to possess good antitumor activity against colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another study on benzotriazole derivatives reported that a quinoline-based analog exhibited a cytostatic effect on various cancer cell lines. researchgate.net Furthermore, certain naphthalimide derivatives have shown significant activity against human colon cancer (HCT 116) and non-small cell lung cancer (A549) cell lines, with IC50 values ranging from sub-micromolar to 7 µM. nih.gov

The table below summarizes the cytotoxic activities of representative benzotriazole and naphthalene-containing compounds against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) |

| Naphthalimide-benzothiazole derivative (67) | HT-29 | Colon | 3.47 ± 0.2 |

| Naphthalimide-benzothiazole derivative (67) | A549 | Lung | 3.89 ± 0.3 |

| Naphthalimide-benzothiazole derivative (67) | MCF-7 | Breast | 5.08 ± 0.3 |

| 2-(1H-benzotriazol-1-yl) quinoline (B57606) derivative (5e) | DAN-G | Pancreas | Selective Activity |

| 2-(1H-benzotriazol-1-yl) quinoline derivative (9h) | SISO | Cervical | Selective Activity |

| Naphthalimide derivative | HCT 116 | Colon | <7 |

| Naphthalimide derivative | A549 | Lung | <7 |

Elucidation of Cellular Mechanisms of Action

The anticancer effects of benzotriazole-naphthalene systems are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation.

Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on related compounds show that they can trigger this process. For example, a novel naphthylchalcone was found to induce both intrinsic and extrinsic apoptosis in human acute leukemia cell lines. nih.gov This was associated with changes in mitochondrial membrane potential, altered expression of apoptosis-related proteins like Bcl-2 and Bax, activation of caspase-3, and subsequent DNA fragmentation. nih.gov Similarly, certain derivatives of 1,3-thiazole incorporated with phthalimide (B116566) induce apoptosis through the intrinsic mitochondrial pathway. nih.gov

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cell's cytoskeleton and is essential for cell division, making it an attractive target for anticancer drugs. Certain benzimidazole derivatives, which are structurally related to benzotriazoles, are known to act as tubulin polymerization inhibitors. nih.govnih.gov These compounds can bind to the colchicine (B1669291) site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis. nih.govmdpi.com Benzotriazole acrylonitriles have also been identified as potent tubulin inhibitors. nih.gov

Topoisomerase II Inhibition: Topoisomerase II (Topo II) is a vital enzyme that alters DNA topology and is crucial for DNA replication and transcription. Its inhibition leads to DNA strand breaks and cell death. Naphthalimide-based compounds are well-known DNA intercalators that stabilize the DNA-Topoisomerase II complex, disrupting its function. nih.gov Several naphthalimide derivatives have been shown to be modest to potent Topo II inhibitors, a mechanism that contributes significantly to their anticancer activity. nih.govnih.gov

Antioxidant Capacity and Mechanistic Basis

Some benzotriazole derivatives have been investigated for their ability to scavenge free radicals, suggesting a potential role as antioxidants. A study evaluating a series of benzotriazole derivatives using a Griess reaction assay found that several compounds exhibited significant nitrogen scavenging activity. researchgate.net The proposed mechanism involves the interaction of the carbonyl and amine functional groups within the derivatives with nitric oxide, which reduces the formation of the oxidizing agent, nitrite (B80452) ion. researchgate.net While specific studies on the antioxidant potential of this compound are limited, the inherent chemical properties of the benzotriazole and naphthalene rings suggest that this class of compounds could possess antioxidant properties, which warrants further investigation.

Antiparasitic Properties (e.g., against Entamoeba histolytica)

Benzotriazole derivatives have emerged as a promising class of antiparasitic agents. Infections caused by the protozoan parasite Entamoeba histolytica are a major public health concern, and the search for new therapeutic agents is critical due to issues with existing therapies. researchgate.net Research has identified benzotriazole and indazole scaffolds as having potent biological activity against E. histolytica. researchgate.net In a notable study, compounds featuring the benzotriazole scaffold demonstrated low micromolar activity, with a reported IC50 value of 0.304 µM, indicating they are more active than metronidazole, the current drug of choice for treating amoebiasis. researchgate.net This highlights the potential of the benzotriazole core, as found in this compound, for the development of new antiamoebic drugs.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzotriazole and naphthalene-based systems, several structural features have been identified as important for their cytotoxic and other biological effects.

Substitution on the Aromatic Rings: The nature and position of substituents on both the benzotriazole and naphthalene rings can significantly influence activity. For N-aryl benzotriazoles, the introduction of an amino group and a benzotriazole cycle in the ortho position to a bridging NH group in diphenylamine (B1679370) hybrids resulted in significant cytotoxic activity. nih.gov In studies of naphthalimides, the presence of a nitro group in the chromophore, combined with an ω-hydroxylalkylamine side chain, was found to seriously increase anticancer activity. nih.gov

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the benzotriazole-naphthalene scaffold with other known pharmacophores. For example, linking benzotriazole to quinoline or creating diphenylamine-based hybrids has been shown to enhance anticancer efficacy. researchgate.netnih.gov This approach allows for the development of multi-target agents that can act through several mechanisms simultaneously. nih.gov

Future Research Directions and Emerging Avenues for 1 Naphthalen 2 Ylmethyl 1h 1,2,3 Benzotriazole

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole and its derivatives is a cornerstone of its continued investigation. While established methods provide a foundation, future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways. A significant focus will be on the principles of green chemistry to minimize the environmental impact of chemical production.

Key areas for future synthetic exploration include:

Catalytic Innovations: The exploration of novel catalysts, such as nano-catalysts or metal-organic frameworks (MOFs), could lead to higher yields, improved selectivity, and milder reaction conditions. Biocatalysis, utilizing enzymes to mediate the synthesis, represents another promising avenue for enhancing sustainability.

Flow Chemistry: The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. The development of flow-based syntheses for this compound could revolutionize its production.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

| Synthetic Approach | Potential Advantages |

| Novel Catalysis | Higher yields, improved selectivity, milder conditions |

| Flow Chemistry | Enhanced safety, better process control, scalability |

| Alternative Energy Sources | Reduced reaction times, improved energy efficiency |

Integration of Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling will be instrumental in predicting its properties and guiding the design of new derivatives with enhanced performance.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: These models can establish mathematical relationships between the molecular structure of benzotriazole (B28993) derivatives and their biological activities or physical properties. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.

Molecular Docking Simulations: To explore the potential biological targets of this compound, molecular docking studies can simulate its interaction with the active sites of various proteins and enzymes. This can provide insights into its mechanism of action and guide the design of more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its biological target or how it behaves in a material matrix over time. This can help in understanding the stability of ligand-protein complexes and the mechanical properties of materials incorporating this molecule. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the rational design of new derivatives with tailored electronic characteristics. researchgate.net

Development of Hybrid Molecular Systems with Enhanced Bioactivity or Material Performance

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, has emerged as a powerful strategy in drug design and materials science. Future research on this compound will undoubtedly explore the creation of hybrid systems to unlock synergistic effects and novel functionalities.

Potential avenues for the development of hybrid molecules include:

Bioactive Hybrids: The benzotriazole nucleus is a well-known pharmacophore present in a variety of biologically active compounds. nih.gov Coupling this compound with other known bioactive agents, such as antimicrobial, anticancer, or antiviral moieties, could lead to the development of dual-action drugs with improved efficacy and a reduced likelihood of drug resistance. The hybridization of 1,2,3-triazole and naphthalene (B1677914) subunits has been explored for their inhibitory activities on xanthine (B1682287) oxidase. uludag.edu.tr

Functional Materials: Incorporating the this compound scaffold into polymeric structures or onto the surface of nanomaterials could lead to the development of advanced materials with unique optical, electronic, or sensing properties. For instance, its UV-absorbing properties could be harnessed in the creation of photostable materials. rsc.org

Investigation of New Applications in Specialized Chemical and Biological Fields

While the existing body of research on benzotriazole derivatives points towards a broad spectrum of biological activities, the specific applications of this compound are still being uncovered. researchgate.net Future investigations will likely focus on exploring its potential in more specialized and emerging areas of chemical and biological science.

Emerging fields of application for this compound may include:

Antiviral Agents: Given that N-alkylation of some benzotriazole compounds has been shown to enhance inhibitory activity against viral enzymes like helicase, this specific derivative warrants investigation against a range of viruses. researchgate.net

Antiparasitic Drugs: Benzotriazole derivatives have shown promise as antiparasitic agents. researchgate.net Further studies could evaluate the efficacy of this compound against various parasites.

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting specific enzymes involved in disease pathways. For example, hybrid compounds containing 1,2,3-triazole and naphthalene have been investigated as xanthine oxidase inhibitors. researchgate.net

Corrosion Inhibition: Benzotriazole and its derivatives are well-known for their ability to inhibit the corrosion of metals. The naphthalene moiety could further enhance these properties, opening up applications in industrial settings.

Organic Electronics: The conjugated aromatic system of the naphthalene and benzotriazole rings suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

As research continues to unfold, this compound holds the promise of becoming a versatile building block in the development of new technologies and therapeutic agents. The focused exploration of the research directions outlined above will be crucial in realizing the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves alkylation of 1H-benzotriazole with a naphthalen-2-ylmethyl halide. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., K₂CO₃). Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of benzotriazole to alkylating agent) and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can spectroscopic and crystallographic methods be employed to characterize the molecular structure of this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns and methylene bridge connectivity. Chemical shifts for the benzotriazole protons typically appear at δ 7.5–8.5 ppm, while naphthalene protons resonate at δ 7.3–8.2 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction provides bond lengths (e.g., C–N bond ≈ 1.34 Å) and dihedral angles between benzotriazole and naphthalene moieties. Data-to-parameter ratios >15:1 ensure structural accuracy .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via broth microdilution (MIC determination). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (0.1–100 μM) help identify IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These predict reactivity sites, such as electrophilic naphthalene or nucleophilic triazole regions .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., β3 adrenergic receptors). Analyze binding affinities (ΔG values) and hydrogen-bonding networks with residues like Asp113 and Tyr199 .

Q. What experimental designs resolve contradictions in reported biological activities of benzotriazole-naphthalene hybrids?

- Methodological Answer :

- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., same cell lines, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .

- Structural Analysis : Use X-ray crystallography or - HMBC NMR to confirm if stereochemical differences (e.g., at the methylene bridge) affect bioactivity .

Q. How can reaction engineering (e.g., flow chemistry, microwave irradiation) enhance the scalability of synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >85%. This method minimizes thermal degradation of sensitive intermediates .

- Flow Reactors : Implement continuous-flow systems with immobilized catalysts (e.g., polymer-supported K₂CO₃) to improve mixing and heat transfer, enabling gram-scale production .

Q. What advanced separation techniques (e.g., HPLC, membrane filtration) are suitable for purifying this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient eluent (acetonitrile/water + 0.1% TFA) to resolve closely related impurities. Monitor at 254 nm for benzotriazole absorption .

- Membrane Technologies : Employ nanofiltration (MWCO 300–500 Da) to separate unreacted naphthalene derivatives. Optimize pressure (10–15 bar) and solvent polarity to maximize retention .

Methodological Considerations for Data Contradictions

Q. How do variations in synthetic protocols (e.g., solvent, catalyst) lead to divergent yields or byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use a 2³ factorial design to test solvent (DMF vs. THF), temperature (60°C vs. 80°C), and catalyst (K₂CO₃ vs. Cs₂CO₃). ANOVA analysis identifies significant factors (e.g., solvent polarity impacts nucleophilicity of benzotriazole) .

- Byproduct Identification : LC-MS or GC-MS can detect side products (e.g., dimerization of naphthalene-methyl intermediates). Adjust reaction stoichiometry or add radical inhibitors (e.g., BHT) to suppress these .

Q. What strategies validate the compound’s stability under biological assay conditions (e.g., pH, serum proteins)?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to fresh samples .

- Serum Binding Assays : Use ultrafiltration (10 kDa cutoff) to quantify protein binding. High binding (>90%) may reduce bioavailability, explaining low in vivo efficacy despite strong in vitro activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.